6-Phenyl-2,3-dihydro-1H-inden-5-ol
Overview
Description
6-Phenyl-2,3-dihydro-1H-inden-5-ol is an organic compound with the molecular formula C15H14O It is a derivative of indene, featuring a phenyl group attached to the 6th position and a hydroxyl group at the 5th position of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2,3-dihydro-1H-inden-5-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenyl-1-indanone with a reducing agent such as sodium borohydride can yield the desired compound. Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with 2,3-dihydro-1H-inden-5-one to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-phenyl-2,3-dihydro-1H-inden-5-one.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
6-Phenyl-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Phenyl-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyindan: Similar structure but lacks the phenyl group.
5-Indanol: Another indene derivative with a hydroxyl group at the 5th position.
Indanol-5: Similar to 5-Indanol but with different substituents.
Uniqueness
6-Phenyl-2,3-dihydro-1H-inden-5-ol is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-phenyl-2,3-dihydro-1H-inden-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15-10-13-8-4-7-12(13)9-14(15)11-5-2-1-3-6-11/h1-3,5-6,9-10,16H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHHOFDDXJNSAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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